6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one
Overview
Description
6-Tosyl-1-oxa-6-azaspiro[33]heptan-3-one is a spirocyclic compound characterized by a unique structure that includes a tosyl group, an oxo group, and an azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one typically involves the reaction of a suitable precursor with tosyl chloride under basic conditions. One common method includes the cyclization of a precursor molecule containing both an amine and an alcohol functional group, followed by tosylation. The reaction conditions often involve the use of a base such as triethylamine or pyridine to facilitate the tosylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The oxo group can be further oxidized to form more complex structures.
Reduction Reactions: The compound can undergo reduction reactions to modify the oxo group or the spirocyclic ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new spirocyclic amine derivative, while oxidation can lead to the formation of a spirocyclic ketone .
Scientific Research Applications
6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Material Science: The unique spirocyclic structure makes it useful in the development of new materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one involves its interaction with various molecular targets. The tosyl group can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The spirocyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one
- 2-Oxa-6-azaspiro[3.3]heptane
- tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Uniqueness
6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one is unique due to the presence of the tosyl group, which imparts specific reactivity and functionalization potential. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical synthesis .
Properties
IUPAC Name |
6-(4-methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-9-2-4-10(5-3-9)18(15,16)13-7-12(8-13)11(14)6-17-12/h2-5H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOYWVKVPMQCQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)C(=O)CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.